molecular formula C7H5ClF3N B1586753 5-(Chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 386715-33-9

5-(Chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B1586753
CAS No.: 386715-33-9
M. Wt: 195.57 g/mol
InChI Key: PRPAYPBERKUDKO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)pyridine (CAS 386715-33-9) is a high-value fluorinated heterocyclic compound that serves as a versatile synthetic intermediate in advanced chemical research. With the molecular formula C7H5ClF3N and a molecular weight of 195.57 g/mol, this compound synergistically combines the reactive chloromethyl handle with the distinct physicochemical properties imparted by the trifluoromethylpyridine (TFMP) scaffold . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's high electronegativity and the pyridine moiety's characteristics, which profoundly influence a compound's conformation, metabolism, and biomolecular affinity . This makes them privileged structures in modern discovery chemistry. The chloromethyl group provides a reactive site for further functionalization, allowing researchers to readily synthesize more complex molecules via nucleophilic substitution. Consequently, this compound is a critical building block for developing novel active ingredients. Its applications are particularly prominent in the agrochemical sector, where TFMP derivatives are key components in more than 20 commercial pesticides, including herbicides, insecticides, and fungicides . In pharmaceutical research, TFMP-based compounds are increasingly vital. Fluorinated heterocycles are found in over 20% of marketed medications, and several TFMP-based pharmaceutical and veterinary products have received market approval, with many more candidates in clinical trials . The strong electron-withdrawing nature of the trifluoromethyl group (Hammett constant σp = 0.54) and its ability to enhance lipophilicity are key factors exploited to optimize the pharmacokinetic and potency profiles of drug candidates . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPAYPBERKUDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378727
Record name 5-(chloromethyl)-2-(trifluoromethyl)pyridine
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-33-9
Record name 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-33-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-2-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
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Preparation Methods

Chloromethylation of 2-(Trifluoromethyl)pyridine

One widely employed method starts from 2-(trifluoromethyl)pyridine and introduces the chloromethyl group at the 5-position via electrophilic chloromethylation.

  • Reagents: Formaldehyde and hydrochloric acid.
  • Conditions: Acidic medium, typically under reflux.
  • Mechanism: The reaction proceeds through the formation of a chloromethyl carbocation intermediate from formaldehyde and HCl, which electrophilically substitutes at the 5-position of the pyridine ring.
  • Advantages: Straightforward, uses readily available starting materials.
  • Limitations: Requires careful control of acidity and temperature to prevent over-chloromethylation or side reactions.

Direct Trifluoromethylation of 5-(Chloromethyl)pyridine

An alternative approach involves starting from 5-(chloromethyl)pyridine and introducing the trifluoromethyl group.

  • Reagents: Trifluoromethyl iodide (CF3I) or other trifluoromethylating agents.
  • Conditions: Basic medium, often with a base such as potassium carbonate or organic bases.
  • Mechanism: Nucleophilic trifluoromethylation occurs at the 2-position of the pyridine ring.
  • Advantages: Allows modular synthesis by varying the order of substitution.
  • Limitations: Requires specialized trifluoromethylating reagents, which may be costly or sensitive.

Multi-Step Synthesis via Halogenation and Fluorination

A more elaborate synthetic route involves sequential functional group transformations starting from methylpyridine derivatives:

  • N-oxidation: Using hydrogen peroxide in acetic acid to activate the pyridine ring.
  • Chlorination: Employing phosphorus oxychloride (POCl3) under reflux to introduce chlorine substituents.
  • Side-chain chlorination: Using chlorine gas under UV light to chlorinate methyl side chains.
  • Fluorination: Replacing chlorines with trifluoromethyl groups using potassium fluoride (KF) and phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) in dimethyl sulfoxide (DMSO) at reflux.

This method allows precise control over substitution patterns but involves multiple steps and purification stages.

Industrial Production Techniques

Industrial synthesis often uses continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.

  • Catalysts: Metal halides (e.g., iron(III) chloride) are sometimes employed to catalyze chloromethylation or halogenation steps.
  • Process Control: Automated monitoring ensures consistent product quality.
  • Advantages: Scalable, reproducible, and efficient for large-scale production.

Reaction Conditions and Yield Optimization

Step Reagents/Conditions Typical Yield Notes
Chloromethylation Formaldehyde + HCl, acidic medium, reflux ~70-85% Control acidity to avoid side products
Trifluoromethylation CF3I + base (e.g., K2CO3), organic solvent ~75-80% Requires inert atmosphere
Halogenation (chlorination) POCl3, 110°C, 6 hours ~85% purity Efficient for aromatic chlorination
Fluorination KF:CTAB (2:1), DMSO, reflux, 6 hours ~80% yield Phase-transfer catalysis critical

Analytical Characterization of the Product

To confirm the successful preparation of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, the following techniques are essential:

Summary and Comparative Analysis of Preparation Routes

Preparation Route Starting Material Key Reagents Advantages Limitations
Chloromethylation of 2-(trifluoromethyl)pyridine 2-(Trifluoromethyl)pyridine Formaldehyde, HCl Simple, direct Requires acidic control
Trifluoromethylation of 5-(chloromethyl)pyridine 5-(Chloromethyl)pyridine CF3I, base Modular, selective Expensive reagents
Multi-step halogenation and fluorination Methylpyridine derivatives POCl3, Cl2, KF, CTAB High regioselectivity Multi-step, complex
Continuous flow industrial synthesis Various Catalysts, optimized conditions Scalable, reproducible Requires specialized equipment

Research Findings and Optimization Notes

  • The chloromethylation step is sensitive to solvent polarity and acid concentration; improper conditions lead to low yields (<50%) or side products.
  • The trifluoromethylation reaction benefits from phase-transfer catalysts to improve nucleophilicity of CF3 species.
  • Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving selectivity.
  • Catalysts such as iron(III) chloride can facilitate chlorination reactions by activating electrophilic species.
  • Purification often involves distillation or chromatography to remove unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
5-(Chloromethyl)-2-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for the introduction of fluorinated groups, which are essential in developing novel compounds with enhanced properties. The trifluoromethyl group, in particular, increases lipophilicity and metabolic stability, making it an attractive target for drug development and agrochemical formulations.

Synthetic Routes
The synthesis typically involves:

  • Chloromethylation : Utilizing formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
  • Trifluoromethylation : Employing trifluoromethylating agents like trifluoromethyl iodide in the presence of a base to add the trifluoromethyl group.

Biological Applications

Bioactive Molecule Research
Research has indicated that this compound may interact with biological targets, suggesting potential therapeutic applications. Studies focus on its ability to modulate enzyme activity, which could lead to new drug candidates with improved efficacy.

Mechanism of Action
The compound's mechanism involves:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modulating their activity.
  • Enhanced Interaction : The trifluoromethyl group increases affinity for hydrophobic regions within biological molecules, facilitating interactions that could alter metabolic pathways.

Pharmaceutical Development

Drug Design Precursor
this compound is investigated as a precursor for pharmaceuticals aimed at improving metabolic stability and bioavailability. Its unique structure allows for modifications that can lead to novel therapeutic agents .

Case Studies

  • Enzyme Inhibition : Comparative studies have shown that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated analogs. For instance, structural analogs have demonstrated improved potency in inhibiting enzymes involved in neurotransmitter uptake.

Industrial Applications

Agrochemicals Production
This compound is utilized in the manufacture of agrochemicals due to its herbicidal properties. It has been shown to effectively control key weeds in cereal crops like wheat, highlighting its importance in agricultural chemistry .

Material Science
In material science, this compound is used to produce materials with enhanced resistance to degradation. The incorporation of fluorinated groups is known to improve the durability and performance of various materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The chloromethyl group can form covalent bonds with nucleophilic residues in biological molecules, leading to potential inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Positional Isomers and Substitution Patterns

(a) 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS: 128790-14-7)
  • Structure : Chloromethyl group at position 2 and -CF3 at position 3.
  • Synthesis : Prepared via analogous methods, but with reversed substitution positions.
  • Applications : Used in ligand synthesis for transition-metal catalysis.
  • Key Difference : Altered substitution pattern modifies electronic properties, influencing reactivity in cross-coupling reactions compared to the target compound .
(b) 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS: 613239-76-2)
  • Structure : Chloromethyl group on a phenyl ring attached to the pyridine.
  • Synthesis : Achieved through Suzuki-Miyaura coupling of chloromethyl-substituted aryl boronic acids with halopyridines.
  • Applications : Explored in polymer chemistry and as a building block for fluorescent probes.
  • Key Difference : Extended conjugation due to the phenyl ring enhances UV absorption properties .

Chloro- and Trifluoromethyl-Substituted Analogues

(a) 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS: 175277-52-8)
  • Structure : Additional chloro substituent at position 3.
  • Synthesis : Multistep halogenation of pyridine precursors.
  • Applications : Intermediate in antifungal and insecticide development.
  • Key Difference : The presence of a second chlorine atom increases steric hindrance, reducing nucleophilic substitution rates compared to the target compound .
(b) 5-Chloro-2-trifluoromethylpyridine (CAS: 349-94-0)
  • Structure : Lacks the chloromethyl group; features a chlorine at position 5 and -CF3 at position 2.
  • Synthesis : Direct chlorination of 2-(trifluoromethyl)pyridine.
  • Applications: Precursor for herbicides and non-azolic CYP51 inhibitors (e.g., UDO and UDD compounds against Trypanosoma cruzi) .
  • Key Difference : Absence of the chloromethyl group limits its utility in alkylation reactions .
(a) 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
  • Structure : Fluorine at position 3 and methyl at position 2, with a substituted phenyl ring.
  • Synthesis : Cross-coupling of halogenated pyridines with aryl boronic acids.
  • Applications : Exhibits antitubercular and antiparasitic activity.
  • Key Difference : The fluorine atom enhances metabolic stability, making it more suitable for in vivo studies compared to the target compound .
(b) 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (Compound 28)
  • Structure: Bromophenoxy group at position 2.
  • Synthesis: Ullmann-type coupling of 2-iodo-5-(trifluoromethyl)pyridine with 4-bromophenol.
  • Applications: Key intermediate in antimalarial quinolone derivatives.
  • Key Difference: The bromophenoxy group facilitates further borylation for Suzuki-Miyaura reactions .

Table 1. Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Purity (%) Key Applications
5-(Chloromethyl)-2-(trifluoromethyl)pyridine 386715-33-9 C7H5ClF3N 195.57 95 Pharmaceutical intermediates
2-(Chloromethyl)-5-(trifluoromethyl)pyridine 128790-14-7 C7H5ClF3N 195.57 98 Catalysis ligands
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine 175277-52-8 C7H4Cl2F3N 230.02 95 Antifungal agents
5-Chloro-2-trifluoromethylpyridine 349-94-0 C6H3ClF3N 181.54 99 Herbicide precursors

Key Research Findings

  • Reactivity Trends : The chloromethyl group in this compound enables efficient nucleophilic substitution, outperforming analogues like 5-Chloro-2-trifluoromethylpyridine in alkylation reactions .
  • Biological Relevance: Derivatives with fluorine (e.g., 3-fluoro-2-methylpyridine) show enhanced pharmacokinetic profiles, making them preferable for drug development compared to non-fluorinated counterparts .
  • Electronic Effects : Positional isomers (e.g., 2-(chloromethyl)-5-CF3 vs. 5-(chloromethyl)-2-CF3 pyridine) exhibit distinct electronic properties, impacting their roles in catalysis and material science .

Biological Activity

5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, which include both chloromethyl and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Empirical Formula: C7H5ClF3N
  • Molecular Weight: 195.57 g/mol
  • Structural Features: The presence of the chloromethyl group allows for potential covalent bonding with nucleophilic residues, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting or modulating their activity.
  • Enhanced Lipophilicity: The trifluoromethyl group increases the compound's affinity for hydrophobic regions within biological molecules, facilitating interaction with various targets.

Biological Activity

Research indicates that this compound can modulate enzyme activity and influence metabolic pathways. Its potential applications in drug design are supported by the following findings:

  • Enzyme Modulation: Studies suggest that this compound may inhibit specific enzymes, although detailed mechanisms remain to be elucidated.
  • Comparative Activity: In comparative studies, compounds containing trifluoromethyl groups have shown enhanced biological activities compared to their non-fluorinated analogs. For instance, structural analogs demonstrated improved potency in inhibiting certain enzymes involved in neurotransmitter uptake .

Case Studies and Research Findings

  • Antibacterial Activity:
    • In a study evaluating the antibacterial properties of related compounds, some derivatives demonstrated significant activity against Xanthomonas oryzae and Ralstonia solanacearum. This suggests that similar structures may possess comparable antibacterial effects .
  • Drug Development Potential:
    • The compound's ability to form covalent bonds positions it as a promising lead for drug development targeting various diseases. Its structural versatility allows for modifications that could enhance efficacy and reduce toxicity.
  • Comparison with Known Drugs:
    • Research on trifluoromethyl-containing drugs indicates that these groups can significantly enhance drug potency and selectivity. For example, the inclusion of a trifluoromethyl group in other compounds has led to increased inhibition rates against specific targets such as MAO-B (monoamine oxidase B) .

Data Table: Summary of Biological Activities

CompoundTargetActivityReference
This compoundVarious enzymesModulation/Inhibition
Trifluoromethyl analogsMAO-BEnhanced potency
Related pyridine derivativesXanthomonas oryzaeSignificant antibacterial activity

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group modifications. For example, a four-step process starting from 3-methylpyridine includes:

  • N-oxidation : Using hydrogen peroxide in acetic acid.
  • Chlorination : Employing POCl₃ under reflux to introduce chlorine.
  • Side-chain chlorination : Using Cl₂ gas under UV light.
  • Fluorination : Replacing chlorine with trifluoromethyl groups via KF/phase-transfer catalysis (e.g., CTAB in DMSO at reflux) .

Q. Key Optimization Factors :

StepOptimal ConditionsYield Improvement
ChlorinationPOCl₃, 110°C, 6 hrs85% purity
FluorinationKF:CTAB (2:1), DMSO, 6 hrs80% yield

Lower yields (<50%) occur with improper solvent polarity or insufficient catalyst.

Q. How do the chloromethyl and trifluoromethyl groups influence the compound’s reactivity?

The chloromethyl group (-CH₂Cl) enables nucleophilic substitutions (e.g., with amines or thiols), while the trifluoromethyl group (-CF₃) enhances electron-withdrawing effects, stabilizing the pyridine ring and directing electrophilic attacks to specific positions. This dual functionality allows the compound to act as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~8.5 ppm for pyridine protons).
  • GC-MS : For purity assessment and fragmentation pattern analysis.
  • Elemental Analysis : Validates C, H, N, and halogen ratios .

Common Pitfalls : Impurities from incomplete fluorination may appear as doublets in ¹⁹F NMR (~-60 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from:

  • Purity Variations : Residual solvents (e.g., DMSO) in <97% pure samples can skew bioassay results.
  • Isomeric Byproducts : Chloromethyl positional isomers (e.g., 4- vs. 5-substituted) may co-elute in HPLC.
    Methodological Solutions :
  • Use orthogonal purification (e.g., prep-HPLC followed by recrystallization).
  • Validate biological activity with isomerically pure samples via X-ray crystallography .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

Regioselectivity is controlled by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at the chloromethyl site.
  • Catalyst Design : Pd(PPh₃)₄ enhances cross-coupling at the 2-position (trifluoromethyl group directs metalation).
    Case Study :
Reaction TypeConditionsMajor ProductYield
AminationNH₃, DMF, 80°C5-(Aminomethyl)-2-(trifluoromethyl)pyridine75%
Suzuki CouplingPd(OAc)₂, K₂CO₃, DME2-(Trifluoromethyl)-5-(aryl)pyridine68%

Q. How do computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

  • DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., C-4 position due to -CF₃ directing effects).
  • Molecular Docking : Simulate binding with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Example : Docking studies revealed hydrogen bonding between the pyridine nitrogen and ATP-binding pockets in EGFR kinase, guiding the design of kinase inhibitors.

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound, and how are they addressed?

Challenges :

  • Exothermic fluorination steps requiring precise temperature control.
  • Catalyst recovery in phase-transfer systems.
    Solutions :
  • Use continuous-flow reactors for safer heat management.
  • Immobilize CTAB on silica gel for recyclable phase-transfer catalysis .

Data Contradiction Analysis Example
Reported Melting Point Discrepancies :

SourceMelting PointPurity
28–31°C>97%
77–78°C95%

Resolution : The lower melting point in corresponds to 2-chloro-5-(trifluoromethyl)pyridine, while describes a structurally distinct derivative (2-[4-(chloromethyl)phenyl]-substituted). Purity and substituent positioning critically affect thermal properties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-(trifluoromethyl)pyridine

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